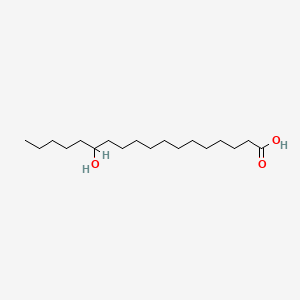

13-Hydroxyoctadecanoic acid

Beschreibung

Contextualizing 13-Hydroxyoctadecanoic Acid within Lipid Biochemistry

From a biochemical standpoint, 13-HODE is a long-chain fatty acid characterized by a hydroxyl group at the 13th carbon position. hmdb.canih.gov This structural feature is crucial to its biological activity. The production of 13-HODE can occur through both enzymatic and non-enzymatic pathways. caymanchem.comscbt.com Enzymes such as 15-lipoxygenase (15-LOX) and cyclooxygenases can catalyze the oxidation of linoleic acid to form 13-HODE. glpbio.comwikipedia.org Non-enzymatic oxidation, often associated with oxidative stress, also contributes to its formation. caymanchem.comwikipedia.org

Within the broader landscape of lipid biochemistry, 13-HODE is part of a class of molecules known as oxylipins, which are oxidized fatty acids that act as signaling molecules. mdpi.com The specific stereochemistry of 13-HODE, being either the (S) or (R) enantiomer, can significantly influence its biological effects. wikipedia.orgresearchgate.net While many studies have investigated the racemic mixture, research has begun to unravel the distinct roles of each stereoisomer. wikipedia.org

Significance of Hydroxy Fatty Acids as Signaling Molecules

Hydroxy fatty acids, including 13-HODE, represent a critical class of signaling molecules with ancient evolutionary origins. mdpi.comgerli.com These lipids can act as intracellular messengers or be released from cells to signal in a paracrine or endocrine fashion. wikipedia.org Their ability to modulate cellular functions stems from their interactions with specific protein targets, such as receptors and enzymes. wikipedia.org

The signaling roles of hydroxy fatty acids are vast and varied. They are known to influence inflammatory processes, cell proliferation, and apoptosis. glpbio.comtaylorandfrancis.com For instance, certain hydroxy fatty acids can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. portlandpress.comresearchgate.netmdpi.com The interaction between hydroxy fatty acids and their receptors can trigger a cascade of downstream events, ultimately altering cellular behavior. The introduction of a hydroxyl group to a fatty acid can have a strong impact on its activity, depending on the position of the hydroxyl group and the specific receptor it interacts with. nih.gov

The study of hydroxy fatty acids like 13-HODE is crucial for understanding the complex network of lipid-mediated signaling that governs cellular and physiological processes. Their involvement in both health and disease underscores their importance as potential therapeutic targets and biomarkers.

Detailed Research Findings on this compound

| Property | Value | Source |

| Molecular Formula | C18H36O3 | nih.gov |

| Molecular Weight | 300.5 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 17773-34-1 | nih.gov |

| Research Area | Key Findings |

| Inflammation and Immunity | 13-HODE can modulate the production of pro- and anti-inflammatory cytokines and influence the function of immune cells like macrophages and lymphocytes. glpbio.com |

| Cell Proliferation and Apoptosis | It has been shown to have antiproliferative and pro-apoptotic effects in certain cancer cell lines. portlandpress.comtaylorandfrancis.com |

| Lipid Metabolism | 13-HODE can interfere with the assembly and secretion of triacylglycerol-rich lipoproteins and is implicated in lipid metabolic disorders. portlandpress.comresearchgate.netresearchgate.netmdpi.com |

| Cardiovascular System | As a major component of oxidized LDL, 13-HODE is found in atherosclerotic lesions and may play a role in atherogenesis. researchgate.net |

| Receptor Interaction | 13-HODE acts as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, influencing gene expression related to lipid metabolism and inflammation. portlandpress.comresearchgate.netmdpi.com |

Eigenschaften

IUPAC Name |

13-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWKWISFCDSNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415251 | |

| Record name | 13-hydroxy-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-34-1 | |

| Record name | 13-hydroxy-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 13 Hydroxyoctadecanoic Acid

Enzymatic Formation of 13-Hydroxyoctadecanoic Acid

The formation of this compound (13-HODE) is primarily an enzyme-driven process, involving several distinct pathways. These pathways utilize different enzymes and substrates, leading to the production of this important signaling molecule.

Lipoxygenase-Dependent Pathways

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.

Role of 15-Lipoxygenase-1 and Related Isoforms

15-lipoxygenase-1 (15-LOX-1), also known as ALOX15, plays a crucial role in the biosynthesis of 13-HODE. wikipedia.org While it can metabolize arachidonic acid, 15-LOX-1 shows a preference for linoleic acid as its substrate. wikipedia.org The enzyme converts linoleic acid into 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE) in a highly stereospecific manner, primarily forming the 13(S) isomer. wikipedia.org This intermediate is then rapidly reduced by peroxidases to yield 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). wikipedia.orgnih.gov 15-LOX-1 can also metabolize linoleic acid that is bound to phospholipids (B1166683) or cholesterol. wikipedia.org

The 5-lipoxygenase (5-LOX) pathway, primarily known for leukotriene synthesis, can also contribute to the formation of 13(S)-HODE from α-linolenic acid. portlandpress.com

Table 1: Lipoxygenase Isoforms in 13-HODE Biosynthesis

| Enzyme | Preferred Substrate | Product | Stereospecificity | Reference |

|---|---|---|---|---|

| 15-Lipoxygenase-1 (15-LOX-1/ALOX15) | Linoleic Acid | 13-Hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE) | Forms 13(S)-HpODE | wikipedia.org |

| 15-Lipoxygenase-2 (ALOX15B) | Arachidonic Acid | 13-Hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE) | Less efficient than 15-LOX-1 | wikipedia.org |

| 5-Lipoxygenase (5-LOX) | α-Linolenic Acid | 13(S)-Hydroxyoctadecatrienoic acid (13(S)-HOTrE) | Forms 13(S) isomer | portlandpress.com |

Hydratase-Catalyzed Biotransformations

Certain enzymes known as hydratases can directly add a water molecule to a double bond of a fatty acid, forming a hydroxyl group.

Linoleate (B1235992) Hydratase Enzymes (e.g., Linoleate C-12 Double Bond Hydratase)

Linoleate hydratases are key enzymes in this pathway. For instance, linoleate 13-hydratase (LHT-13) selectively converts linoleic acid into 13S-hydroxy-9(Z)-octadecenoic acid. ebi.ac.uk This enzyme specifically targets the cis-12 double bond of linoleic acid for hydration. ebi.ac.uk Another hydratase, fatty acid hydratase 1 (FA-HY1), has been identified that can convert not only C18 polyunsaturated fatty acids like linoleic acid into the corresponding 13-hydroxy fatty acids but also acts on C20 and C22 polyunsaturated fatty acids. nih.gov Some bacteria possess two distinct hydratases, one that produces 13-hydroxy derivatives and another that forms 10-hydroxy fatty acids. mdpi.com

Microbial Origin of Hydratase Enzymes (e.g., Lactobacillus acidophilus, Pediococcus pentosaceus)

A significant source of these hydratase enzymes is lactic acid bacteria. nih.gov Strains of Lactobacillus acidophilus and Pediococcus pentosaceus have been shown to produce 13(S)-hydroxy-9-octadecenoic acid from linoleic acid. ebi.ac.uknih.gov In some cases, these bacteria can also produce a minor product, 10,13-dihydroxyoctadecanoic acid. ebi.ac.uknih.gov The gene for linoleate 13-hydratase from Lactobacillus acidophilus has been successfully expressed in Escherichia coli, enabling the biotechnological production of 13-HODE. nih.govresearchgate.netresearchgate.net Research has identified a novel hydratase from Lactobacillus acidophilus, named fatty acid hydratase 1 (FA-HY1), which is responsible for the conversion of linoleic acid to 13-hydroxy-cis-9-octadecenoic acid. nih.gov

Table 2: Microbial Production of 13-HODE via Hydratases

| Microbial Strain | Enzyme | Substrate | Main Product | Reference |

|---|---|---|---|---|

| Lactobacillus acidophilus | Linoleate 13-hydratase (LHT-13) | Linoleic Acid | 13S-Hydroxy-9(Z)-octadecenoic acid | ebi.ac.uknih.gov |

| Lactobacillus acidophilus | Fatty Acid Hydratase 1 (FA-HY1) | Linoleic Acid, C20 & C22 PUFAs | 13-Hydroxy-cis-9-octadecenoic acid and other hydroxy FAs | nih.gov |

| Pediococcus pentosaceus | Hydratase | Linoleic Acid | 13(S)-Hydroxy-9-octadecenoic acid | ebi.ac.uknih.gov |

Peroxygenase Pathway Contributions

Peroxygenases represent another enzymatic route for the formation of hydroxy fatty acids. These enzymes catalyze the transfer of an oxygen atom from a hydroperoxide to a substrate. In plants like oats (Avena sativa), a peroxygenase pathway has been identified that can lead to the formation of hydroxylated fatty acids. nih.govresearchgate.netoup.com This pathway involves a lipoxygenase first generating a hydroperoxy fatty acid, which then serves as an oxygen donor for the peroxygenase to oxidize another unsaturated fatty acid. nih.govresearchgate.net For example, 13-hydroperoxy-octadecadienoic acid can be reduced to the corresponding 13-hydroxyoctadecadienoic acid. nih.govoup.com This pathway can also lead to the formation of epoxy fatty acids. nih.govresearchgate.net

Cytochrome P450 Monooxygenase Involvement

Cytochrome P450 (CYP) monooxygenases are a diverse family of enzymes that play a role in the metabolism of a wide range of substances, including fatty acids. researchgate.net These enzymes are involved in the biosynthesis of 13-HODE from its precursor, linoleic acid. wikipedia.orgwikipedia.org Specifically, microsomal CYP enzymes can metabolize linoleic acid to produce a mixture of 9-HODE and 13-HODE. wikipedia.orgwikipedia.org This reaction typically results in a racemic mixture, although it often shows a predominance of the R stereoisomer. wikipedia.orgwikipedia.org For instance, in human liver microsomes, the ratio of R to S stereoisomers for both 9-HODE and 13-HODE is approximately 80:20. wikipedia.orgwikipedia.org

Several specific CYP isoforms have been identified as capable of directly synthesizing HODEs from linoleic acid, bypassing the hydroperoxy intermediates. These include CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2E1, CYP2J2, and CYP3A4. nih.gov The contribution of these enzymes can be influenced by various factors; for example, treatment with PXR activators, which induce CYP3A, can increase the production of HODEs. nih.gov While some CYPs are involved in producing epoxides from linoleic acid, others, like those in the CYP1A, CYP4A, and CYP4F subfamilies, are primarily involved in creating omega-hydroxylated products. nih.gov

Precursors and Substrates for this compound Biosynthesis

The primary precursor for the biosynthesis of 13-HODE is the omega-6 polyunsaturated fatty acid, linoleic acid (LA). nih.govnih.gov Linoleic acid is an essential fatty acid, meaning it must be obtained through the diet. It is metabolized by various enzymatic systems to produce 13-HODE. nih.gov The enzymes responsible for this conversion include lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.netportlandpress.com

Another important precursor is α-Linolenic acid (ALA), an omega-3 polyunsaturated fatty acid. While structurally similar to linoleic acid, its metabolism leads to the formation of hydroxyoctadecatrienoic acids (HOTrEs), which are distinct from the HODEs derived from linoleic acid.

The availability of these precursors is a key determinant in the rate of 13-HODE synthesis. For example, γ-linolenic acid, a desaturated metabolite of linoleic acid, has been shown to stimulate the synthesis of 13-HODE. hmdb.ca

Table 1: Key Precursors for Hydroxyoctadecanoid Biosynthesis

| Precursor | Primary Metabolite | Key Enzymatic Pathways |

|---|---|---|

| Linoleic Acid | 13-Hydroxyoctadecadienoic acid (13-HODE) | Lipoxygenases (e.g., 15-LOX), Cyclooxygenases (COX-1, COX-2), Cytochrome P450s |

| α-Linolenic Acid | Hydroxyoctadecatrienoic acids (HOTrEs) | Lipoxygenases |

| γ-Linolenic Acid | Stimulates 13-HODE synthesis | Metabolite of Linoleic Acid |

Stereospecificity and Enantiomeric Forms in Biosynthesis

The biosynthesis of 13-HODE is a stereospecific process, resulting in the formation of different enantiomeric forms, primarily 13(S)-HODE and 13(R)-HODE . wikipedia.orgresearchgate.net The specific stereoisomer produced depends on the enzymatic pathway involved.

15-Lipoxygenase-1 (ALOX15) acts in a highly stereospecific manner, primarily forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is then rapidly reduced to 13(S)-HODE. wikipedia.org This pathway produces very little of the 13(R) enantiomer. wikipedia.org

Cyclooxygenases (COX-1 and COX-2) also metabolize linoleic acid to produce 13(S)-HODE. wikipedia.org

Cytochrome P450 enzymes , in contrast, typically produce a racemic mixture of 13-HODE and 9-HODE, with a notable predominance of the R stereoisomer. wikipedia.orgwikipedia.org

Non-enzymatic oxidation through free radicals and singlet oxygen also leads to the formation of 13-HODEs, generally producing roughly equal amounts of the S and R stereoisomers. wikipedia.org

The different enantiomers, 13(S)-HODE and 13(R)-HODE, have been shown to possess distinct biological activities. wikipedia.orgresearchgate.net For example, 13(S)-HODE, but not 13(R)-HODE, acts as a ligand for the nuclear receptor PPARγ. nih.gov

Downstream Metabolism and Conversion Products

Once formed, 13-HODE can be further metabolized into a variety of other compounds through several key pathways.

13(S)-HODE can undergo peroxisomal β-oxidation, a process that shortens its carbon chain. This metabolic pathway leads to the formation of metabolites such as 11-hydroxyhexadecadienoic acid (11-OH-16:2), 9-hydroxytetradecadienoic acid (9-OH-14:2), and 7-hydroxydodecadienoic acid (7-OH-12:2). nih.gov This chain-shortening process is considered a mechanism for the inactivation and removal of 13-HODE. wikipedia.orgnih.gov Studies with bovine aortic endothelial cells have shown that after uptake, 13-HODE is gradually converted to these shorter metabolites, which then accumulate in the extracellular fluid. nih.gov

13-HODE can be oxidized to form 13-oxo-9Z,11E-octadecadienoic acid (13-oxoODE). wikipedia.org This conversion is catalyzed by a NAD+-dependent 13-HODE dehydrogenase. wikipedia.orgcaymanchem.com The formation of 13-oxoODE may be the initial step in the peroxisome-dependent chain shortening of 13(S)-HODE. wikipedia.org 13-oxoODE itself can be further metabolized, for instance by reacting with glutathione (B108866). nih.gov

Furthermore, the hydroperoxide precursor of 13-HODE, 13-hydroperoxyoctadecadienoic acid (13-HPODE), can be converted into epoxy derivatives. For example, under certain conditions, 13S-HPODE can lead to the formation of (9Z,11R,S,12S,R)-13-oxo-11,12-epoxy-9-octadecenoic acid . nih.gov Another related conversion involves the formation of trans-12,13-epoxy-9-hydroperoxy-trans-10-octadecenoic acid from 13-L-hydroperoxy-cis-9,trans-11-octadecadienoic acid. researchgate.net Additionally, linoleic acid can be converted by certain bacteria to 12,13-epoxy-9-octadecenoic acid . nhri.org.tw

The metabolic pathways of 13-HODE and its precursors can also lead to the formation of di- and trihydroxyoctadecanoic acids. For instance, the bacterial conversion of linoleic acid can yield 12,13-dihydroxy-9-octadecenoic acid (12,13-DHOA) from 12,13-epoxy-9-octadecenoic acid. nhri.org.tw This dihydroxy acid can be further converted to 12,13,17-trihydroxy-9(S)-octadecenoic acid (THOA). nhri.org.tw

In plants, a peroxygenase pathway can convert 9- and 13-hydroperoxy-octadecadienoic acids into epoxy-hydroxy derivatives like 9,10-epoxy-13-hydroxyoctadecenoic acid and 12,13-epoxy-9-hydroxyoctadecenoic acid . nih.gov These can be further hydrolyzed to form trihydroxy derivatives (TriHOMEs), such as 9,10,13-TriHOME and 9,12,13-TriHOME . portlandpress.com

Table 2: Summary of 13-HODE Downstream Metabolites

| Metabolic Pathway | Key Metabolites | Precursor |

|---|---|---|

| Chain-Shortening (β-oxidation) | 11-hydroxyhexadecadienoic acid, 9-hydroxytetradecadienoic acid, 7-hydroxydodecadienoic acid | 13(S)-HODE |

| Oxidation | 13-oxo-9Z,11E-octadecadienoic acid (13-oxoODE) | 13-HODE |

| Epoxidation | 12,13-epoxy-9-octadecenoic acid, (9Z,11R,S,12S,R)-13-oxo-11,12-epoxy-9-octadecenoic acid | Linoleic acid, 13S-HPODE |

| Hydroxylation/Epoxidation | 12,13-dihydroxy-9-octadecenoic acid (12,13-DHOA), 12,13,17-trihydroxy-9(S)-octadecenoic acid (THOA) | Linoleic acid via epoxy intermediates |

Biological Roles and Molecular Mechanisms of 13 Hydroxyoctadecanoic Acid

Receptor Interactions and Ligand Activity

13-HODE exerts its biological effects by acting as a ligand for several receptors, thereby initiating downstream signaling cascades. Its interactions with Peroxisome Proliferator-Activated Receptors (PPARs), Transient Receptor Potential Vanilloid 1 (TRPV1), and G Protein-Coupled Receptor 132 (GPR132) have been subjects of extensive research.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

13-HODE is recognized as a natural ligand for members of the PPAR family of nuclear receptors. nih.govnih.gov These receptors function as transcription factors that regulate the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation. nih.gov

13(S)-HODE, a specific stereoisomer of 13-HODE, is a known activator of PPARγ. nih.govwikipedia.org This activation has been implicated in various cellular responses. For instance, in macrophages, the activation of PPARγ by 13-HODE can stimulate the production of the scavenger receptor CD36 and the fatty acid-binding protein aP2, leading to an increased uptake of lipids and the formation of foam cells, a key event in the development of atherosclerosis. wikipedia.org In the context of early atherosclerosis, the generation of 13-HODE by 15-lipoxygenase-1 in macrophages and subsequent PPARγ activation is thought to enhance protective mechanisms by increasing the clearance of lipids and lipid-laden cells. nih.gov

Conversely, while 13-HODE can act as a PPARγ agonist, some studies have shown that treatments leading to a decrease in 13-HODE levels are associated with a downregulation of PPARγ expression. oup.comebi.ac.uk For example, therapy with the PPARγ agonist troglitazone (B1681588) has been observed to decrease plasma concentrations of 9-HODE and 13-HODE, which coincided with a reduction in PPARγ expression in mononuclear cells. oup.comebi.ac.uk Furthermore, in colorectal cancer cells, 13-HODE has been reported to promote PPARγ activity, which in turn inhibits cell proliferation and induces apoptosis. oncotarget.com

Table 1: Effects of 13-HODE on PPARγ Activity and Cellular Processes

| Cell Type/Model | Effect of 13-HODE | Downstream Consequence | Reference |

| Macrophages | Activates PPARγ | Increased CD36 and aP2 expression, foam cell formation | wikipedia.org |

| Colorectal Cancer Cells | Promotes PPARγ activity | Inhibition of cell proliferation, induction of apoptosis | oncotarget.com |

| Mononuclear Cells (in response to troglitazone) | Decreased levels associated with reduced PPARγ expression | Modulation of inflammatory and insulin-sensitizing effects | oup.comebi.ac.uk |

In addition to its effects on PPARγ, 13(S)-HODE has been identified as an agonist for PPARβ/δ. nih.gov The activation of PPARβ/δ is implicated in processes such as lipid oxidation and cell proliferation. nih.govresearchgate.net Research in colorectal cancer cells has demonstrated that 13-S-HODE binds to PPAR-δ, leading to a decrease in its activation and expression. pnas.orgnih.gov This downregulation of PPAR-δ by 13-S-HODE is linked to the induction of apoptosis, suggesting a tumor-suppressive role in this context. pnas.orgnih.govportlandpress.com

Table 2: Interaction of 13-S-HODE with PPARβ/δ

| Cell Type | Interaction | Consequence | Reference |

| Colorectal Cancer Cells | Binds to and downregulates PPAR-δ | Decreased PPAR-δ activation, induction of apoptosis | pnas.orgnih.gov |

Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation

13-HODE, along with its counterpart 9-HODE, acts as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. wikipedia.orgnih.gov TRPV1 is a non-selective cation channel involved in the detection of noxious heat and pain. jci.org Both 13(S)-HODE and 13(R)-HODE can stimulate TRPV1-dependent responses. wikipedia.org

Studies have shown that 13-HODE can generate inward currents in cells expressing TRPV1, with an EC50 of approximately 800 nM. jci.org The activation of TRPV1 by these oxidized linoleic acid metabolites (OXLAMs) has been observed in various cell types, including rodent neurons and human bronchial epithelial cells. wikipedia.org This interaction is believed to contribute to the heat sensitivity of TRPV1 and may play a role in inflammatory pain. nih.govjci.orgmdpi.com For example, exposure of skin to noxious heat leads to the generation of 9- and 13-HODE, which in turn activate TRPV1. jci.org

Table 3: Modulation of TRPV1 by 13-HODE

| System/Cell Type | Observation | Significance | Reference |

| CHO cells transfected with TRPV1 | 13-HODE generated inward currents (EC50 ≈ 800 nM) | Direct activation of the TRPV1 channel | jci.org |

| Rodent neurons and human bronchial epithelial cells | 13-HODE stimulates TRPV1-dependent responses | Implication in sensory neuron function and airway responses | wikipedia.org |

| Mouse and rat skin biopsies | Noxious heat increases 13-HODE generation | Contribution to heat-induced pain perception | jci.org |

| Dorsal Root Ganglion (DRG) cells | 13-HODE produced small increases in intracellular calcium | Confirmation of TRPV1 activation in sensory neurons | nih.gov |

G Protein-Coupled Receptor 132 (GPR132) Engagement

13-HODE is considered a weak ligand for G Protein-Coupled Receptor 132 (GPR132), also known as G2A. nih.gov GPR132 is more potently activated by 9-HODE. nih.gov This receptor is highly expressed in macrophages within atherosclerotic plaques and is associated with pro-inflammatory effects. nih.gov While 9-HODE is the primary ligand, the engagement of GPR132 by oxidized fatty acids plays a role in macrophage function and inflammation. nih.gov However, studies have indicated that the GPR132 pathway does not mediate the induction of fatty acid binding protein 4 (FABP4) by HODEs, which is instead regulated by PPAR-γ. nih.gov

Regulation of Cellular Processes

Through its receptor interactions, 13-HODE regulates a variety of fundamental cellular processes, including proliferation, differentiation, and apoptosis.

The influence of 13-HODE on cell proliferation is complex and appears to be cell-type specific. In some contexts, it is implicated in proliferative responses to growth factors. nih.govoup.com For instance, pretreatment of cells with 13-HODE can lead to hypersensitivity to subsequent treatment with epidermal growth factor. oup.com

Conversely, in other cell types, 13-HODE exhibits anti-proliferative effects. wikipedia.org Notably, in human colon cancer cells, 13(S)-HODE inhibits proliferation and induces apoptosis. wikipedia.org This effect is linked to its ability to downregulate PPAR-δ. pnas.orgportlandpress.com

Furthermore, the enzyme 13-HODE dehydrogenase, which metabolizes 13-HODE, has been linked to cell differentiation. nih.govoup.com In cell lines that undergo differentiation, the activity of this enzyme increases, suggesting a role in the balance between cell proliferation and differentiation. nih.govoup.com

Table 4: Regulation of Cellular Processes by 13-HODE

| Cellular Process | Observation | Cell Type/Model | Reference |

| Proliferation | Hypersensitivity to epidermal growth factor | General cell models | oup.com |

| Inhibition of proliferation | Human colon cancer cells | wikipedia.org | |

| Apoptosis | Induction of apoptosis | Human colon cancer cells | wikipedia.org |

| Differentiation | Increased 13-HODE dehydrogenase activity during differentiation | HT-29 and Caco-2 cell lines | nih.govoup.com |

Lipid Metabolism Modulation

13-Hydroxyoctadecanoic acid (13-HODE), a bioactive lipid metabolite derived from linoleic acid, plays a significant role in modulating various aspects of lipid metabolism. frontiersin.orgnih.gov Its influence extends to the synthesis and breakdown of fatty acids, as well as the uptake and secretion of lipids by cells.

Research indicates that 13-HODE is a key molecule in the regulation of lipid metabolism, particularly in the context of lipid deposition. nih.govmdpi.com In studies on the freshwater drum, excessive lipid deposition was shown to promote fatty acid synthesis while suppressing catabolism. nih.govresearchgate.net Integrated transcriptomic and metabolomic analyses identified peroxisome proliferator-activated receptor (PPAR)-mediated 13-S-HODE as a potential key target in managing the balance between lipid metabolism and oxidative stress under these conditions. nih.govmdpi.com The PPAR family of nuclear receptors is crucial in controlling various intracellular metabolic processes, including the expression of genes related to lipid metabolism. nih.govmdpi.com

Further analysis revealed that key genes involved in fatty acid metabolism, such as enoyl-coenzyme A hydratase/3-hydroxy acyl-coenzyme A dehydrogenase (ehhadh), fatty acid desaturase 2 (fads2), and carnitine palmitoyl (B13399708) transferase 1 (cpt1), are significantly correlated with 13(S)-HODE levels. mdpi.com Both ehhadh and cpt1 are involved in fatty acid β-oxidation, highlighting the compound's role in fatty acid breakdown. mdpi.com

13-HODE influences the way intestinal cells handle lipids. Studies using Caco-2 cells, a model for human intestinal epithelium, have shown that 13-HODE is readily taken up by these cells and incorporated into cellular lipids. nih.gov However, it alters the secretion of fats. Compared to its precursor, linoleic acid, 13-HODE leads to a decrease in the secretion of triacylglycerol mass. nih.govportlandpress.com This effect is attributed to interference with the assembly and secretion of triacylglycerol-rich lipoprotein particles. nih.govresearchgate.net Specifically, cells treated with 13-HODE secrete less newly synthesized apolipoprotein B (apoB), a key structural protein of these lipoproteins, without affecting the levels of apoB mRNA. nih.govresearchgate.net This suggests that 13-HODE disrupts the process of packaging and exporting fat from the cells.

Table 1: Effect of 13-HODE on Triacylglycerol (TAG) and Apolipoprotein B (ApoB) Secretion in Caco-2 Cells

| Treatment Condition | Effect on TAG Secretion | Effect on ApoB Secretion | Proposed Mechanism |

|---|---|---|---|

| Incubation with 13-HODE | Decreased secretion of TAG mass and de novo synthesized TAG. nih.govportlandpress.com | Decreased secretion of newly synthesized apoB and total apoB mass. nih.gov | Interference with the assembly and secretion of triacylglycerol-rich lipoproteins. nih.govresearchgate.net |

Oxidative Stress Response and Antioxidant Capacity

13-HODE is deeply involved in the cellular response to oxidative stress, a condition characterized by an imbalance of reactive oxygen species (ROS). frontiersin.orgnih.gov It can act as a biomarker for lipid peroxidation and possesses antioxidant properties. nih.gov

A key mechanism through which 13-HODE and related lipid peroxidation products exert their protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. taylorandfrancis.com Nrf2 is a transcription factor that, in response to oxidative stress, moves into the cell nucleus and initiates the expression of over 200 cytoprotective genes. taylorandfrancis.comnih.gov This activation leads to an upregulation of the body's own antioxidant defenses, providing a greater ability to counteract the damaging effects of oxidative stress. taylorandfrancis.com

Research on related fatty acid derivatives has demonstrated that activation of Nrf2 leads to increased expression of several antioxidant enzymes. mdpi.comresearchgate.netkyoto-u.ac.jp These include NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and subunits of glutamate-cysteine ligase (GCLC and GCLM), which is essential for the synthesis of the major intracellular antioxidant, glutathione (B108866). mdpi.comkyoto-u.ac.jp This Nrf2-mediated antioxidant response is a crucial defense mechanism against cellular damage induced by oxidative stress. mdpi.com

Table 2: Nrf2-Dependent Genes Upregulated by Fatty Acid Derivatives

| Gene | Protein Function | Role in Cytoprotection |

|---|---|---|

| NQO1 | NAD(P)H quinone oxidoreductase 1 | Detoxification of quinones and reduction of oxidative stress. mdpi.comkyoto-u.ac.jp |

| HO-1 | Heme oxygenase-1 | Catalyzes heme degradation, producing antioxidant biliverdin. mdpi.comkyoto-u.ac.jp |

| GCLC | Glutamate-cysteine ligase catalytic subunit | Rate-limiting enzyme in glutathione synthesis. mdpi.com |

| GCLM | Glutamate-cysteine ligase modulatory subunit | Regulates the synthesis of glutathione. mdpi.com |

| SOD1 | Superoxide (B77818) dismutase 1 | Converts superoxide radicals to less harmful molecules. mdpi.com |

Cellular Proliferation and Apoptosis Regulation

13-HODE has demonstrated significant effects on the fundamental cellular processes of proliferation and apoptosis (programmed cell death), particularly within the context of cancer. portlandpress.comnih.gov The balance between its different stereoisomers, the (S) and (R) forms, can be critical for maintaining cellular homeostasis, as they may exert opposing effects on cell growth and death. taylorandfrancis.comnih.gov

A substantial body of research highlights the anti-cancer potential of 13-HODE, specifically its S-enantiomer, 13(S)-HODE, in colorectal cancer. taylorandfrancis.comnih.gov Studies have shown that 13(S)-HODE inhibits cell growth and induces apoptosis in various colon cancer cell lines, including Caco-2, DLD-1, and RKO cells. portlandpress.comnih.govnih.gov This pro-apoptotic effect is a key mechanism for its anti-tumorigenic activity. portlandpress.comnih.gov

The molecular mechanism behind this action involves the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). 13(S)-HODE has been found to down-regulate the expression and activation of PPAR-δ, a receptor known to promote colonic tumorigenesis. nih.govnih.gov By reducing PPAR-δ activity, 13(S)-HODE helps to restore the process of apoptosis in cancer cells. nih.gov In contrast, the 13(R)-HODE enantiomer has been shown to increase cell proliferation, underscoring the importance of the specific molecular shape of the compound in determining its biological effect. nih.gov

Table 3: Effects of 13-HODE on Colon Cancer Cells

| Cell Line | Effect of 13(S)-HODE | Molecular Mechanism |

|---|---|---|

| DLD-1 | Reduced PPAR-δ activation by ~40%; inhibited cell growth and induced apoptosis. nih.gov | Down-regulation of PPAR-δ expression and activation. nih.gov |

| RKO | Reduced PPAR-δ activation by 44%; inhibited cell growth and induced apoptosis. nih.gov | Down-regulation of PPAR-δ expression and activation. nih.gov |

Histone Deacetylase 1 (HDAC1) Inhibition

Current research has not established a direct inhibitory effect of this compound (13-HODE) on Histone Deacetylase 1 (HDAC1). However, studies on structurally related fatty acid derivatives have demonstrated such interactions. For instance, the endogenous lipoperoxidation product 9-hydroxystearic acid (9-HSA) has been shown to inhibit the growth of colon carcinoma cells by strongly inhibiting the activity of HDAC1. nih.gov This action by 9-HSA leads to an accumulation of hyperacetylated histones, which is a key mechanism for its cytostatic effect. nih.gov Computational modeling supports these findings, suggesting that 9-HSA can bind to the active site of the HDAC1 protein. nih.gov While these findings relate to a different molecule, they highlight a potential area for future investigation regarding 13-HODE's own epigenetic regulatory capacities.

Immune Regulation and Inflammatory Responses

13-HODE is a significant modulator of immune and inflammatory pathways, particularly through its interactions with macrophages and monocytes. researchgate.netnih.gov It is recognized as a bioactive lipid mediator that can influence cellular activation and function in various contexts. glpbio.com Its roles can be complex, contributing to both pro- and anti-inflammatory processes depending on the cellular environment and stimuli. nih.govglpbio.com

13-HODE plays a multifaceted role in macrophage activation and the subsequent production of cytokines like Tumor Necrosis Factor-alpha (TNF-α). In certain conditions, it can promote inflammatory responses. For example, low to intermediate doses of ionizing radiation have been shown to increase the levels of free 13-HODE in murine peritoneal macrophages, which correlates with the production of TNF-α. nih.gov This radiation exposure also "primed" the macrophages for an even greater production of both 13-HODE and TNF-α when subsequently exposed to lipopolysaccharide (LPS). nih.gov

Conversely, 13-HODE also exhibits anti-inflammatory properties, largely through its function as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netnih.gov Activation of PPARγ is a key mechanism in resolving inflammation. nih.gov Furthermore, a metabolite of 13-HODE, 13-oxo-octadecadienoic acid (13-KODE), has been demonstrated to inhibit the secretion of TNF-α and Interleukin-1β (IL-1β) in LPS-stimulated murine macrophages, suggesting a downstream anti-inflammatory effect. mdpi.com

Table 1: Effects of 13-HODE and its Metabolite on Macrophage Cytokine Production

| Compound | Stimulus | Cell Type | Effect on TNF-α Production | Source |

| 13-HODE | Ionizing Radiation | Murine Peritoneal Macrophages | Increase | nih.gov |

| 13-KODE | Lipopolysaccharide (LPS) | RAW 264.7 Macrophages | Decrease | mdpi.com |

13-HODE is an active participant in the differentiation of monocytes into macrophages. This process is critical for immune surveillance and response. nih.govplos.org Research indicates that 13-HODE, along with its isomer 9-HODE, stimulates the maturation of human monocytes into macrophages. wikipedia.org This effect is mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govwikipedia.org The activation of PPARγ by 13-HODE induces the transcription of genes that are essential for the differentiation process. wikipedia.org In early-stage atherosclerosis, 13-HODE is generated enzymatically in macrophages and is thought to enhance protective mechanisms, including the differentiation and clearance of lipid-laden cells. nih.govnih.gov

Table 2: Role of 13-HODE in Monocyte to Macrophage Differentiation

| Process | Mediator | Mechanism | Outcome | Source |

| Monocyte Maturation | 13-HODE | Activation of PPARγ | Stimulation of differentiation into macrophages | nih.govwikipedia.org |

Endothelial Cell Function and Adhesion Modulation

13-HODE is a key endogenous regulator of endothelial cell function, particularly in modulating the cell surface's adhesiveness. nih.govashpublications.org It is continuously synthesized in unstimulated, or "resting," endothelial cells and plays a crucial role in maintaining a non-thrombogenic surface. nih.govchemfaces.com

The primary mechanism by which 13-HODE regulates endothelial adhesivity is through its interaction with the vitronectin receptor (VnR), an integrin adhesion molecule. nih.govgoogle.com In unstimulated endothelial cells, 13-HODE and the VnR are co-localized within the cell. ashpublications.orgnih.gov This association is believed to keep the VnR sequestered in a non-adhesive state inside the cell, thereby making the endothelial surface non-adhesive. nih.govresearchgate.net

When the endothelial cell is stimulated, intracellular levels of 13-HODE decrease, and it dissociates from the VnR. nih.gov This dissociation allows the VnR to relocate to the apical surface of the cell. ashpublications.orgnih.gov Once on the surface, the VnR may undergo a conformational change that increases its ability to bind ligands, resulting in increased endothelial cell adhesivity. nih.govnih.gov

Table 3: 13-HODE and Vitronectin Receptor (VnR) Status in Endothelial Cells

| Endothelial Cell State | 13-HODE Status | Vitronectin Receptor (VnR) Status | Resulting Adhesivity | Source |

| Unstimulated (Resting) | High intracellular levels; colocalized with VnR | Confined inside the cell; non-adhesive form | Low | ashpublications.orgnih.govresearchgate.net |

| Stimulated | Levels decrease; dissociates from VnR | Relocates to the cell surface; active form | High | ashpublications.orgnih.gov |

The modulation of the vitronectin receptor by 13-HODE has a direct impact on platelet-endothelial interactions. The intracellular level of 13-HODE in endothelial cells correlates inversely with platelet adhesion to the cell surface. ashpublications.orgnih.gov When 13-HODE levels are high and the VnR is sequestered, platelet adhesion is low. nih.gov Conversely, upon cell stimulation and the subsequent expression of VnR on the surface, platelet adhesion increases. ashpublications.orgnih.gov

Studies have shown that exogenous 13-HODE can reduce thrombin-induced platelet adherence to endothelial cell monolayers, indicating a direct anti-adhesive effect. nih.gov This suggests that 13-HODE helps to down-regulate the thrombogenicity of the vessel wall surface. nih.govchemfaces.com However, it is worth noting that one study found that binding purified 13-HODE to an already thrombogenic surface did not inhibit platelet adhesion under flow conditions, suggesting its primary role may be in regulating the adhesivity of intact endothelium rather than reversing adhesion on a pre-activated surface. nih.gov

Involvement in Mitochondria Degradation

This compound (13-HODE), a bioactive lipid metabolite of linoleic acid, is implicated in processes leading to mitochondrial dysfunction and degradation. Research indicates that the enzymatic peroxidation of lipids is a key step in the breakdown of mitochondria, particularly during the maturation of red blood cells. researchgate.net In this process, the reticulocyte lipoxygenase acts on mitochondrial membranes, generating oxygenated fatty acids including (9Z,11E)-(13S)-13-hydroxy-9,11-octadecadienoic acid. researchgate.net

Studies have demonstrated that 13-HODE can induce mitochondrial dysfunction and damage in airway epithelial cells through reactive oxygen species (ROS) mediated oxidative stress. frontiersin.org Other related hydroxy fatty acids are also known to be potent cytotoxins that can inhibit mitochondrial function. nih.gov For instance, certain dihydroxyoctadecenoic acids (DiHOMEs), which are related metabolites, exert toxicity by disrupting mitochondrial function. nih.gov This disruption is a critical factor, as mitochondria are a primary source of cellular ROS, and inhibition of protective proteins like uncoupling protein 3 (UCP3) by hydroxy-octadecenoic acids can lead to increased ROS production. nih.gov Elevated ROS levels can, in turn, cause cellular damage and dysfunction. nih.gov

The degradation of mitochondrial components is linked to the generation and subsequent breakdown of lipid hydroperoxides. researchgate.net Following tissue injury, there is an initial sharp increase in primary oxidation products like 9-HODE and 13-HODE, which are then rapidly degraded. researchgate.net This process involves the hydrolysis of oxidized cardiolipin (B10847521), a key mitochondrial phospholipid, releasing oxygenated fatty acids like 13-HODE. cdc.gov This pathway, which is activated in vivo after acute tissue injury, represents a significant biosynthetic route for lipid mediators and is integral to the process of mitochondrial breakdown. researchgate.netcdc.gov

| Finding | Associated Molecule(s) | Observed Effect | Cell/System Studied | Reference |

|---|---|---|---|---|

| Enzymatic Lipid Peroxidation | 13(S)-hydroxy-9,11-octadecadienoic acid | Involved in the breakdown of mitochondria during red blood cell maturation. | Rabbit reticulocytes | researchgate.net |

| ROS-Mediated Oxidative Stress | 13-HODE | Induces mitochondrial dysfunction and cell damage. | Airway epithelial cells | frontiersin.org |

| Cytotoxicity | Hydroxy-octadecenoic acids (general) | Inhibition of mitochondrial function. | Mammalian cells | nih.gov |

| Cardiolipin Hydrolysis | 9-HODE, 13-HODE | Generated from oxidized mitochondrial cardiolipin after tissue injury. | In vivo tissue injury model | cdc.gov |

| Mitochondrial Disruption | DiHOMEs (related metabolites) | Disrupt mitochondrial function, leading to toxicity. | General | nih.gov |

Interspecies Signaling and Microbial Interactions

Oxylipins, including this compound, function as crucial signaling molecules that facilitate both intracellular and intercellular communication among microorganisms. frontiersin.org These bioactive lipids are central to the complex interactions within microbial communities and between microbes and their hosts. mdpi.com Hydroxylated long-chain fatty acids are emerging as a significant class of interspecies signaling factors, modulating microbial behavior and community structure. nih.gov

The production of these signaling molecules is not limited to one domain of life; fungi, for example, synthesize oxylipins like 9(S)-HODE and 13(S)-HODE, which are also common to plants and animals. mdpi.com This shared chemical language allows for cross-kingdom communication. Interspecies competition can also be mediated by these molecules. For instance, the bacterium Staphylococcus aureus releases 10-hydroxyoctadecanoic acid (h18:0), which is toxic to the competing pathogenic streptococci, demonstrating a mechanism for inter-species antagonism during colonization. biorxiv.org Similarly, indole (B1671886) is recognized as an important interspecies signaling molecule that plays a role in bacterial pathogenesis and can influence antibiotic resistance and oxidative stress responses. frontiersin.org

| Signaling Molecule | Type of Interaction | Organisms Involved | Observed Outcome | Reference |

|---|---|---|---|---|

| 13-HODE and other oxylipins | Intra- and inter-cellular communication | Fungi, Plants | Control of sporulation, mycotoxin production. | frontiersin.org |

| 12-Hydroxystearic acid (12-HSA) | Interspecies signaling | Mixed microbial cultures, marine bacteria | Modulation of planktonic growth and biofilm formation. | nih.gov |

| 10-Hydroxyoctadecanoic acid (h18:0) | Interspecies competition | Staphylococcus aureus, Streptococcus pneumoniae | Toxicity to competing bacteria. | biorxiv.org |

| Indole | Interspecies signaling | Bacteria, Eukaryotes | Modulation of bacterial pathogenesis and host immunity. | frontiersin.org |

13-HODE and other microbial fatty acid metabolites play a pivotal role in the dialogue between the host and its resident microbiota. mdpi.com These molecules can directly interact with host cellular receptors to modulate immune responses and metabolic pathways. A prominent example is the activation of peroxisome proliferator-activated receptors (PPARs) by hydroxy fatty acids. nih.govfrontiersin.org

The pathogen Staphylococcus aureus, for instance, produces 10-hydroxyoctadecanoic acid via its oleate (B1233923) hydratase enzyme. nih.gov This hydroxy fatty acid selectively activates the host's PPARα in macrophages. nih.govfrontiersin.org Activation of PPARα initiates a transcriptional program that suppresses the innate immune response and enhances the degradation of the fatty acid signal, effectively allowing the bacterium to dampen host defenses and promote its own survival. nih.gov This establishes a clear signaling axis where a bacterial metabolite directly manipulates a host regulatory system. nih.gov

Similarly, 9-HODE and 13-HODE, which can be produced by both microbes and the host, are known activating ligands for PPARγ and PPARα. nih.govfrontiersin.org The activation of these receptors by microbial metabolites can attenuate inflammatory processes, highlighting a mechanism by which the microbiota can influence host immune homeostasis. frontiersin.org This communication is critical for maintaining intestinal barrier function and tolerance towards the gut microbiota. frontiersin.org

This compound and related compounds are significant modulators of microbial lifestyles, particularly the switch between free-living (planktonic) growth and surface-attached communities known as biofilms. frontiersin.orgcuny.edu Biofilm formation is a critical process for microbial survival and pathogenesis, providing protection from environmental stressors and antibiotics. frontiersin.org

Research has shown that LOX (lipoxygenase)-derived oxylipins from linoleic acid, including 13-HODE, can stimulate biofilm formation in the plant pathogen Xylella fastidiosa. frontiersin.org In this context, 13-HODE has been identified as a hallmark of infection and a factor contributing to the susceptibility of the host plant. frontiersin.org

Conversely, other structurally similar oxylipins can inhibit biofilm formation. For example, modified oxylipins such as trans-12,13-epoxyoctadecanoic acid can selectively target the early stages of biofilm formation in Staphylococcus epidermidis without affecting planktonic cell growth. frontiersin.orgresearchgate.net These compounds appear to interfere with the production of the protective polysaccharide matrix that encases the biofilm. frontiersin.orgresearchgate.net The effect of these signaling molecules can be strain-dependent and concentration-dependent, with some hydroxy fatty acids promoting biofilm formation at low concentrations and inhibiting it at higher concentrations. cuny.edu This demonstrates the nuanced role these lipids play in regulating microbial community behavior. nih.govcuny.edu

Analytical Methodologies for 13 Hydroxyoctadecanoic Acid Quantification and Characterization

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of 13-HODE. This powerful combination allows for the separation of 13-HODE from other related compounds and its subsequent identification and quantification based on its mass-to-charge ratio.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For the analysis of 13-HODE, derivatization is typically required to increase its volatility. theses.cz This often involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, such as trimethylsilyl (B98337) (TMS) derivatives. theses.cz

Research has demonstrated the use of GC-MS for the analysis of 13-HODE in various biological samples. For instance, a method employing isotope dilution assays with GC-MS has been used to analyze free and esterified 13-HODE in barley and malt. nih.govresearchgate.net This approach involves using a labeled internal standard, such as [13-(¹⁸O₁)]-(S)-13-HODE, to ensure accurate quantification by accounting for sample loss during preparation and analysis. nih.govresearchgate.net GC-MS has also been utilized to identify and quantify 13-HODE as a stable oxidation product of linoleic acid in plasma samples after intense exercise, highlighting its role as a biomarker for oxidative stress. physiology.org

Table 1: GC-MS Parameters for 13-HODE Analysis

| Parameter | Typical Conditions |

| Column | Phenyl methyl siloxane capillary column (e.g., HP-5MS) theses.cz |

| Injection Mode | Pulsed splitless theses.cz |

| Injector Temperature | 250°C - 270°C theses.czresearchgate.net |

| Carrier Gas | Helium thepharmajournal.com |

| Temperature Program | Gradient, e.g., 120°C to 300°C at 3°C/min researchgate.net |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) nih.gov |

| Derivatization | Trimethylsilylation (e.g., with BSTFA) theses.cz |

High-performance liquid chromatography-mass spectrometry (HPLC-MS), often used interchangeably with liquid chromatography-mass spectrometry (LC-MS), is a highly sensitive and specific method for the quantification of 13-HODE that typically does not require derivatization.

This technique has been successfully applied to quantify oxidized fatty acids, including 13-HODE, in human plasma. nih.gov The use of a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode and multiple reaction monitoring (MRM) allows for the detection of characteristic parent-daughter ion transitions, ensuring high specificity. nih.gov For 13-HODE, a common transition monitored is from the precursor ion to a specific product ion, which for 13-HODE is often m/z 195. lipidmaps.orgsfrbm.org

The use of chemical isotope labeling in conjunction with LC-MS enhances the accuracy and precision of 13-HODE quantification. nih.gov Stable isotope dilution (SID) is a powerful approach where a known amount of an isotopically labeled version of the analyte (e.g., deuterated 13-HODE, such as d4-13-HODE) is added to the sample as an internal standard. nih.govresearchgate.net This internal standard co-elutes with the endogenous 13-HODE and is detected by the mass spectrometer, allowing for correction of any variability during sample extraction, processing, and analysis. researchgate.netescholarship.org

This methodology has been employed to study the absorption and incorporation of dietary 13-HODE into rat tissues, where d4-13-HODE was used as a tracer. nih.gov The optimized MRM transition for d4-13-HODE was found to be 299.3 → 198.1. nih.gov Isotope dilution assays have also been pivotal in the analysis of 13-HODE in agricultural products like barley. nih.govresearchgate.net

Table 2: LC-MS Parameters for 13-HODE Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 column nih.govlipidmaps.orgnih.gov |

| Mobile Phase A | Water with 0.1% or 0.2% acetic acid nih.govlipidmaps.orgnih.gov |

| Mobile Phase B | Methanol (B129727) or Acetonitrile/Methanol mixture with 0.1% or 0.2% acetic acid nih.govlipidmaps.orgnih.gov |

| Flow Rate | 0.2 ml/min lipidmaps.org |

| Ionization Mode | Negative Electrospray Ionization (ESI) nih.govmdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govsfrbm.orgmdpi.com |

| Precursor Ion (m/z) | ~295 nih.gov |

| Product Ion (m/z) | 195 lipidmaps.orgsfrbm.org |

High-Performance Liquid Chromatography (HPLC) Techniques

While often coupled with mass spectrometry for definitive identification, high-performance liquid chromatography (HPLC) can also be used as a standalone separation technique, typically with UV or other detectors, for the analysis of 13-HODE.

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the separation of 13-HODE. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. 13-HODE, being a relatively nonpolar molecule, is retained on the column and can be separated from more polar compounds.

RP-HPLC has been used to monitor the formation of 13-HODE-CoA and its metabolites, with detection often performed using UV absorbance at 235 nm, which corresponds to the conjugated diene system in the 13-HODE molecule. researchgate.net Studies have also utilized RP-HPLC to separate radiolabeled 13-HODE and its metabolites in cell culture experiments. nih.gov

In normal-phase HPLC (NP-HPLC), a polar stationary phase is used with a nonpolar mobile phase. While less common than RP-HPLC for general 13-HODE analysis, NP-HPLC is particularly useful for the separation of stereoisomers. Chiral-phase HPLC, a type of normal-phase chromatography, can be employed to separate the (S) and (R) enantiomers of 13-HODE.

For example, a chiral column has been used with a mobile phase of hexane/2-propanol to separate 13(S)-HODE and 13(R)-HODE. nih.gov This separation is crucial for determining the enzymatic versus non-enzymatic origins of 13-HODE in biological systems, as enzymatic reactions typically produce a specific stereoisomer. nih.gov Straight- and chiral-phase HPLC have been used in combination with GC-MS for the comprehensive analysis of 13-HODE isomers in barley. nih.gov

Evaporative Light Scattering Detection (ELSD) Integration

High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) offers a valuable alternative for the analysis of 13-HODE, particularly when the compound lacks a strong UV chromophore or when universal detection is desired. ELSD is a mass-sensitive detector that can quantify any non-volatile analyte, making it suitable for lipids like 13-HODE.

The principle of ELSD involves three stages: nebulization of the HPLC eluent to form an aerosol, evaporation of the mobile phase in a heated drift tube to leave behind particles of the non-volatile analyte, and detection of the light scattered by these particles. The intensity of the scattered light is proportional to the mass of the analyte.

While direct applications of HPLC-ELSD for 13-HODE are not extensively documented in the cited literature, the methodology has been successfully applied to the analysis of similar hydroxy fatty acids, such as 12-hydroxystearic acid. researchgate.netakjournals.com In a typical setup, a C18 reversed-phase column is used with a gradient elution of methanol and an acidified aqueous solution. researchgate.netakjournals.com Key parameters for the ELSD, such as the drift tube temperature and the nebulizer gas pressure, are optimized to achieve maximum sensitivity and stable baselines. For instance, in the analysis of 12-hydroxystearic acid, a drift tube temperature of 40°C and a nitrogen carrier gas pressure of 337 kPa were found to be optimal. researchgate.netakjournals.com

The use of ELSD provides a linear relationship between the logarithm of the detector response and the logarithm of the analyte concentration. akjournals.com This allows for the construction of calibration curves for quantitative analysis. The method has demonstrated good linearity, repeatability, and recovery for similar compounds. researchgate.netakjournals.comakjournals.com

| Parameter | Value | Reference |

|---|---|---|

| Column | Zhongpu Develop XD-C18 (250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient elution with methanol and 1% acetic acid in water | researchgate.net |

| Flow Rate | 1.2 mL/min | researchgate.net |

| Column Temperature | 40°C | researchgate.net |

| ELSD Drift Tube Temperature | 40°C | researchgate.net |

| Carrier Gas (N2) Pressure | 337 kPa | researchgate.net |

| Performance Metric | 12-Hydroxystearic Acid | Stearic Acid | Reference |

|---|---|---|---|

| Linearity (r) | 0.9993 | 0.9995 | researchgate.netakjournals.com |

| Limit of Detection (μg/mL) | 1.1 | 2.5 | researchgate.netakjournals.com |

| Limit of Quantitation (μg/mL) | 3.2 | 7.4 | researchgate.netakjournals.com |

| Mean Recovery (%) | 101.5 | 101.0 | researchgate.netakjournals.com |

| Repeatability (RSD, n=6) | <1.7% | <1.7% | researchgate.netakjournals.com |

| Stability (RSD, 8h) | <2.6% | <2.6% | researchgate.netakjournals.com |

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical for the reliable analysis of 13-HODE, as it is often present at low concentrations in complex biological matrices. The primary goals of sample preparation are to isolate 13-HODE from interfering substances, concentrate the analyte, and convert it into a form suitable for analysis.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of 13-HODE and other oxylipins from biological fluids like plasma. nih.gov A common approach involves the use of a 96-well format with Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE columns for high-throughput applications. nih.gov The general procedure includes conditioning the SPE cartridge with methanol and water, loading the sample (e.g., plasma mixed with an internal standard), washing with a low-organic-content solvent to remove polar impurities, and finally eluting the retained 13-HODE with a stronger organic solvent like methanol. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another common method for extracting lipids, including 13-HODE. This technique partitions the analyte between two immiscible liquid phases. For instance, after alkaline hydrolysis of esterified 13-HODE in plasma, the sample can be acidified and extracted with an organic solvent such as hexane. sfrbm.org

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), 13-HODE, which is not naturally volatile, requires derivatization to increase its volatility and thermal stability. mdpi.com

Silylation: This is a common derivatization technique where the active hydrogen in the hydroxyl and carboxyl groups of 13-HODE is replaced with a trimethylsilyl (TMS) group. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst like trimethylchlorosilane (TMCS) are often used. mdpi.com The reaction is typically carried out by heating the dried extract with the silylating reagent in a solvent like anhydrous pyridine (B92270) at around 100°C for one hour. mdpi.com

Esterification: The carboxyl group of 13-HODE can be converted to an ester, such as a pentafluorobenzyl (PFB) ester, for sensitive detection by negative ion chemical ionization GC-MS. lipidmaps.org This is achieved by reacting the extracted fatty acid with a reagent like pentafluorobenzyl bromide in the presence of a base such as diisopropylethylamine. lipidmaps.org

Challenges and Advancements in Analytical Approaches

The analysis of 13-HODE is not without its challenges. Its low endogenous concentrations in biological samples demand highly sensitive analytical methods. nih.gov Furthermore, the presence of numerous structural isomers of HODE requires high-resolution separation techniques to ensure accurate quantification of the 13-isomer. nih.gov The inherent instability of polyunsaturated fatty acid derivatives also necessitates careful sample handling and the use of antioxidants to prevent artefactual oxidation during sample preparation and analysis.

Significant advancements in analytical instrumentation, particularly in the field of mass spectrometry, have greatly improved the ability to analyze 13-HODE.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the quantification of oxylipins, including 13-HODE. nih.govsfrbm.org LC-MS/MS offers exceptional sensitivity and selectivity, allowing for the detection of 13-HODE at picogram levels. researchgate.net The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte by monitoring a specific precursor-to-product ion transition, which significantly reduces background noise and improves quantification accuracy. sfrbm.orgnih.gov For 13-HODE, a common transition monitored in negative ion mode is m/z 295 to 195. nih.govsfrbm.org The integration of stable isotope-labeled internal standards, such as 13-HODE-d4, further enhances the accuracy and precision of quantification by correcting for matrix effects and variations in extraction recovery. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While requiring derivatization, GC-MS remains a powerful tool for the analysis of 13-HODE, providing excellent chromatographic resolution and structural information through its characteristic fragmentation patterns. nih.gov

The continuous development of more efficient sample preparation techniques, such as novel SPE sorbents and automated platforms, has also contributed to improving the throughput and reproducibility of 13-HODE analysis. nih.gov These advancements are crucial for large-scale clinical and research studies investigating the role of 13-HODE in various physiological and pathological processes. researchgate.net

Biotechnological and Industrial Applications of 13 Hydroxyoctadecanoic Acid and Its Bioconversion

Microbial Biotransformation for Production

The biotechnological production of 13-hydroxyoctadecanoic acid primarily involves the conversion of linoleic acid, an abundant unsaturated fatty acid found in vegetable oils. Microbial systems, including both whole-cell and enzymatic approaches, have been effectively employed for this biotransformation.

Whole-cell biotransformation is a prominent method for producing this compound. This often involves the use of recombinant microorganisms, such as Escherichia coli, engineered to express specific enzymes. A key enzyme in this process is linoleate (B1235992) 13-hydratase, which catalyzes the addition of a water molecule to the double bond at the 13th carbon of linoleic acid.

Researchers have successfully expressed the linoleate 13-hydratase gene from various lactic acid bacteria, including Lactobacillus acidophilus, in E. coli. These recombinant whole-cell systems can efficiently convert linoleic acid into 13-hydroxy-9(Z)-octadecenoic acid. For instance, recombinant E. coli cells expressing linoleate 13-hydratase from Lactobacillus acidophilus have been shown to produce significant quantities of the target compound.

Enzymatic bioconversion, utilizing isolated and sometimes purified enzymes, offers a more controlled approach to the synthesis of this compound. Hydratases, specifically fatty acid hydratases, are the primary enzymes used for this purpose. These enzymes exhibit regioselectivity, meaning they specifically target a particular double bond in the fatty acid chain.

Linoleate 13-hydratase from Lactobacillus acidophilus has been identified as a particularly effective biocatalyst for the exclusive hydration of the cis-12 double bond in linoleic acid, yielding 13-hydroxy-9(Z)-octadecenoic acid nih.gov. The enzymatic reaction requires only water as a reagent, making it an environmentally benign process nih.gov. The stereoselectivity of these enzymes is also a significant advantage, often producing a specific stereoisomer of the hydroxy fatty acid, such as 13(S)-hydroxy-9(Z)-octadecenoic acid jku.at.

To maximize the yield and efficiency of this compound production, various process parameters are optimized. These include pH, temperature, substrate concentration, cell concentration, and the use of additives. For example, in a whole-cell recombinant E. coli system expressing linoleate 13-hydratase, optimal conditions were found to be a pH of 6.0 and a temperature of 40°C researchgate.net.

The table below summarizes the optimized conditions and resulting productivity from a study using permeabilized recombinant E. coli cells for the production of 13-hydroxy-9,15(Z,Z)-octadecadienoic acid from α-linolenic acid, a structurally similar process.

| Parameter | Optimal Value |

|---|---|

| pH | 6.0 |

| Temperature | 40 °C |

| Methanol (B129727) Concentration | 7.5% (v/v) |

| Permeabilized Cell Concentration | 60 g/l |

| Substrate (α-linolenic acid) Concentration | 15 g/l |

| Conversion Yield | 50% (w/w) |

| Volumetric Productivity | 1.25 g/l/h |

Such optimization efforts are crucial for developing economically viable and scalable biotechnological processes for the production of this compound researchgate.net.

Utilization as Platform Chemicals for Value-Added Products

Hydroxy fatty acids like this compound are considered valuable platform chemicals because their functional groups can be readily converted into a variety of other useful compounds researchgate.net. The presence of both a hydroxyl and a carboxyl group allows for a range of chemical modifications.

One notable application is the production of lactones, which are widely used as flavor and fragrance compounds in the food and cosmetic industries. For instance, 13-hydroxy-9(Z)-octadecenoic acid can serve as an intermediate in the one-pot synthesis of δ-decalactone. In a process utilizing linoleate 13-hydratase and whole cells of the yeast Yarrowia lipolytica, linoleic acid is first converted to the hydroxy fatty acid, which is then transformed into δ-decalactone researchgate.net.

Development of Bio-based Materials (e.g., Polyesters, Polyamides)

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxyl group, makes it a suitable monomer for polycondensation reactions to produce bio-based polymers such as polyesters nih.govresearchgate.net. In principle, the hydroxyl group of one molecule can react with the carboxyl group of another to form an ester linkage, leading to the formation of a polyester (B1180765) chain.

While the broader class of hydroxy fatty acids is recognized for its potential in creating biodegradable polymers nih.gov, specific research detailing the polymerization of this compound into polyesters or its use in the synthesis of polyamides is not extensively covered in the currently available scientific literature. The development of such bio-based materials from this specific hydroxy fatty acid represents an area for future research and development.

Applications in Specialty Chemical Industries (e.g., Biolubricants, Cosmetics Ingredients)

Hydroxy fatty acids are utilized in various specialty chemical industries due to their unique physical and chemical properties, such as higher viscosity and reactivity compared to their non-hydroxylated counterparts researchgate.net. These properties make them suitable for applications as biolubricants and cosmetic ingredients nih.gov.

In the context of biolubricants , the introduction of a hydroxyl group into the fatty acid chain can improve lubricating properties. While the general class of hydroxy fatty acids is used in the formulation of environmentally friendly lubricants, specific data on the application of this compound in this field is limited in the reviewed literature.

In the cosmetics industry , hydroxy fatty acids function as emollients, thickeners, and surfactants specialchem.com. They can enhance the texture of formulations and provide moisturizing benefits to the skin. Although other isomers, such as 12-hydroxystearic acid, are more commonly cited in cosmetic formulations specialchem.comatamanchemicals.com, the similar structure of this compound suggests its potential for similar applications. However, specific examples of its use in cosmetic products are not widely documented.

Future Research Directions and Emerging Paradigms in 13 Hydroxyoctadecanoic Acid Studies

Elucidating Uncharacterized Metabolic Pathways and Enzymes

The complete metabolic fate of 13-HSOA in various biological systems remains largely uncharacterized. Future research must focus on identifying and characterizing the enzymes and pathways responsible for its biosynthesis and degradation. While it is known that hydroxy fatty acids can be generated through various enzymatic reactions, including those catalyzed by cytochrome P450 enzymes and lipoxygenases acting on precursor fatty acids, the specific pathways leading to saturated 13-HSOA are not well-defined.

An important area of investigation is the potential for further metabolism of 13-HSOA. For instance, studies on the related compound 13-hydroxyoctadecadienoic acid (13-HODE) have shown it can be dehydrogenated by an NAD+ dependent dehydrogenase to form 13-oxooctadecadienoic acid. nih.gov It is plausible that a similar dehydrogenase exists for 13-HSOA, converting it into 13-oxooctadecanoic acid, which may have its own distinct biological activities. Identifying and characterizing such enzymes is a critical next step.

Furthermore, the precursor of 13-HSOA, 13-hydroperoxyoctadecadienoic acid (13-HPODE), has been shown to induce genes related to detoxification and various metabolic pathways, including glycogen (B147801) and amino acid metabolism in intestinal epithelial cells. mdpi.com This suggests that the metabolic pathways involving 13-HSOA and its precursors could have significant impacts on cellular metabolism and homeostasis, warranting deeper investigation.

Table 1: Potential Areas of Investigation for 13-HSOA Metabolism

| Research Area | Key Questions | Potential Enzymes/Pathways |

|---|---|---|

| Biosynthesis | What are the primary enzymatic pathways for 13-HSOA formation from stearic acid? | Cytochrome P450 monooxygenases, Novel hydratases |

| Degradation/Conversion | How is 13-HSOA catabolized or converted to other metabolites? | 13-hydroxyoctadecanoic acid dehydrogenase, Beta-oxidation pathways |

| Enzyme Characterization | What are the specific enzymes responsible, their tissue distribution, and regulatory mechanisms? | Isolation and kinetic analysis of novel dehydrogenases and hydratases |

| Metabolic Flux | What is the rate of turnover of 13-HSOA in different tissues and under various physiological conditions? | Stable isotope tracing studies |

Advanced Understanding of Stereoisomer-Specific Biological Activities

Chirality plays a pivotal role in the biological activity of many molecules, and 13-HSOA is no exception, as it possesses a chiral center at the C-13 position. larodan.com This results in two stereoisomers: (R)-13-HSOA and (S)-13-HSOA. The biological effects of these individual stereoisomers are a critical and underexplored area of research. Often, biological studies are conducted using racemic mixtures, which can obscure the specific, and potentially opposing, effects of each enantiomer.

Future research must prioritize the synthesis or separation of enantiomerically pure (R)- and (S)-13-HSOA to facilitate the investigation of their distinct biological activities. It is well-established for other chiral lipids that stereochemistry dictates their interaction with enzymes and receptors, leading to different physiological outcomes. For example, studies on other complex lipids have shown that stereochemistry can dramatically affect antimalarial activity and enzyme inhibition, suggesting that a stereoselective uptake or interaction mechanism is at play. mdpi.com A similar paradigm is expected for 13-HSOA. Investigating the stereospecific effects on cell proliferation, inflammation, and receptor binding will provide a more precise understanding of its physiological roles.

Interplay with Diverse Cellular Signaling Networks

Emerging evidence suggests that hydroxylated fatty acids are not merely metabolic intermediates but active signaling molecules that can modulate various cellular pathways. A key future direction is to map the signaling networks that are influenced by 13-HSOA. Research on the closely related unsaturated analog, 13-S-HODE, has demonstrated its ability to suppress cancer cell growth by directly inhibiting the mTOR signaling pathway. researchgate.net

Furthermore, the precursor 13-HPODE has been found to enhance peroxisome proliferator-activated receptor (PPAR) signaling, a pathway crucial for lipid metabolism and inflammation. mdpi.com Given these findings, it is highly probable that 13-HSOA also interacts with these and other signaling cascades. Future studies should explore the effects of 13-HSOA on key signaling nodes, including:

Nuclear Receptors: Investigating the ability of 13-HSOA to bind and activate or inhibit nuclear receptors like PPARs, which are known to be regulated by fatty acids.

G-Protein Coupled Receptors (GPCRs): Screening for potential interactions with fatty acid-sensing GPCRs, which are involved in metabolic and inflammatory signaling.

Kinase Pathways: Examining the impact on major signaling pathways such as mTOR, MAPK, and PI3K/Akt that control cell growth, proliferation, and survival.

Ion Channels: Exploring potential modulation of ion channel activity, a known function of some lipid molecules.

Ferroptosis Regulation: Investigating its role in lipid peroxidation and ferroptosis, a form of regulated cell death dependent on iron and reactive oxygen species. mdpi.com

Exploration of Novel Therapeutic Targets and Biomarkers

A deeper understanding of 13-HSOA's biological functions could unveil its potential as a therapeutic target or a biomarker for various diseases. The involvement of related lipids in cancer and metabolic diseases suggests that dysregulation of 13-HSOA metabolism could be implicated in pathology.

As a therapeutic target , enzymes involved in the 13-HSOA metabolic pathway could be targeted to either increase or decrease its levels for therapeutic benefit. For instance, if 13-HSOA is found to have anti-inflammatory properties, inhibiting its degradation could be a strategy for treating inflammatory conditions. The development of inhibitors for 20-HETE synthesis, another hydroxylated fatty acid, for the treatment of hypertension serves as a relevant example of this approach. researchgate.net

As a biomarker , circulating or tissue levels of 13-HSOA could serve as an indicator of disease presence, progression, or response to therapy. uu.se Fatty acids in the blood can reflect dietary intake and metabolic status, and their profiles are being investigated as biomarkers for cardiometabolic diseases. uu.senih.gov Future prospective studies should aim to correlate 13-HSOA levels with clinical outcomes in conditions such as cardiovascular disease, metabolic syndrome, and certain cancers. eurekalert.org

Table 2: Potential Therapeutic and Biomarker Applications of 13-HSOA

| Application | Rationale | Research Focus |

|---|---|---|

| Therapeutic Target | Modulation of 13-HSOA levels may alter disease-relevant signaling pathways (e.g., inflammation, cell proliferation). | Development of specific inhibitors or activators for 13-HSOA metabolic enzymes. |

| Biomarker | Levels of 13-HSOA may be altered in pathological states, reflecting metabolic dysregulation. | Correlating 13-HSOA concentrations in blood or tissue with disease risk and progression. |

Development of High-Throughput Analytical Platforms

To facilitate the exploration of 13-HSOA in large-scale biological studies (e.g., clinical cohorts, metabolomic screens), the development of robust, sensitive, and high-throughput analytical methods is essential. Current methods for fatty acid analysis, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), can be time-consuming. akjournals.com

Future efforts should focus on adapting and optimizing modern analytical platforms for rapid quantification of 13-HSOA. This includes:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Developing methods with very short run times (under 10 minutes) to increase sample throughput, which is critical for large-scale clinical studies. researchgate.net

Ambient Ionization Mass Spectrometry: Exploring techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which allows for the rapid analysis of samples with minimal preparation, making it suitable for high-throughput screening. purdue.eduprf.org

Supercritical Fluid Chromatography (SFC): Utilizing SFC for its ability to provide fast and efficient separation of lipid isomers.

These advanced platforms will be crucial for efficiently analyzing large sample sets, enabling the discovery of novel biological roles and the validation of 13-HSOA as a clinical biomarker.

Sustainable Production Strategies and Bioprocess Engineering

As research into the biological activities and potential applications of 13-HSOA progresses, the demand for high-purity standards, particularly the individual stereoisomers, will increase. Chemical synthesis can be complex and environmentally taxing. Therefore, developing sustainable and scalable production strategies through bioprocess engineering is a critical future direction.